REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C(N)=O)[CH2:11][C:10]([O:14][CH3:15])([O:12][CH3:13])[CH2:9]2)=[CH:4][CH:3]=1.FC(F)(F)C([O-])=O.FC(F)(F)C([O-])=O.C1([I+2])C=CC=CC=1.[Na].C(#[N:43])C>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH2:43])[CH2:11][C:10]([O:14][CH3:15])([O:12][CH3:13])[CH2:9]2)=[CH:4][CH:3]=1 |f:1.2.3,^1:39|
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Name
|
1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxamide
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Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C1(CC(C1)(OC)OC)C(=O)N
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Name
|
|
Quantity
|
4.73 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.FC(C(=O)[O-])(F)F.C1(=CC=CC=C1)[I+2]
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
9 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Na]
|
Name
|
solution
|
Quantity
|
45 mL
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Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the resulting mixture was stirred at room temperature for 18 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×30 ml)
|
Type
|
WASH
|
Details
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The combined organic phase was washed with water, brine
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
to give crude product (3.4 g)
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column (biotage, 50 g)
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Type
|
WASH
|
Details
|
eluted with 0-5% DCM/Methanol (mixture of 500 ml methanol and 60 ml 2M NH4OH in methanol)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC(C1)(OC)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |